![molecular formula C12H14ClN3 B1420116 1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1152950-12-3](/img/structure/B1420116.png)

1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine

Overview

Description

Scientific Research Applications

Metabolic Studies

Research into related compounds has highlighted the intricate metabolic pathways of chlorophenyl compounds in various organisms. For example, studies have focused on understanding the metabolism of compounds like 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT) and its metabolites in different species, including hamsters and mice. These studies provide insights into the metabolites formed and the metabolic disposition, shedding light on how such compounds are processed in biological systems, which could be relevant for understanding the metabolism of 1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine (Gold & Brunk, 1983).

Radiosynthesis and Imaging Studies

Compounds structurally similar to 1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine have been used in imaging studies, such as in the development of radio-labeled derivatives for positron emission tomography (PET). This approach aims to map specific enzymes or receptors in living organisms, providing valuable information for medical diagnostics and research. However, challenges such as non-specific binding can impact the effectiveness of these compounds as imaging agents (Fujisaki et al., 2005).

Endocrine Disruption and Environmental Impact

Studies have shown that certain chlorophenyl compounds can act as endocrine disruptors, affecting both humans and wildlife. These compounds can bioaccumulate and interact with nuclear receptors, impacting reproductive and immune systems. Understanding these mechanisms is crucial for assessing the environmental and health impact of such compounds (Burgos-Aceves et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

The compound is a chiral amine . Chiral amines are often used in the preparation of various pharmaceuticals and can interact with a variety of biological targets.

Mode of Action

Chiral amines often interact with their targets through various types of chemical bonds, leading to changes in the target’s function .

Biochemical Pathways

Chiral amines can be involved in a variety of biochemical processes, depending on their specific targets .

Pharmacokinetics

These properties can significantly impact a compound’s bioavailability and therapeutic effects .

Result of Action

These effects would depend on the compound’s specific targets and mode of action .

properties

IUPAC Name |

1-[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c1-8(14)12-7-15-16(9(12)2)11-5-3-10(13)4-6-11/h3-8H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBPYHLNSBNFCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine | |

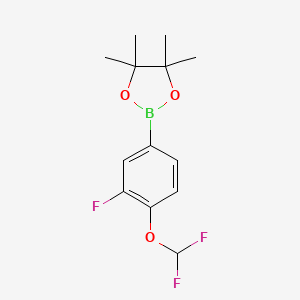

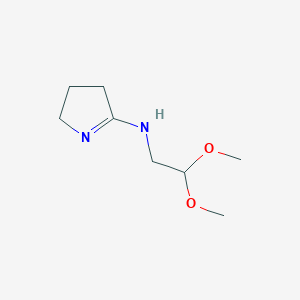

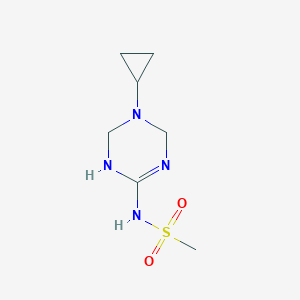

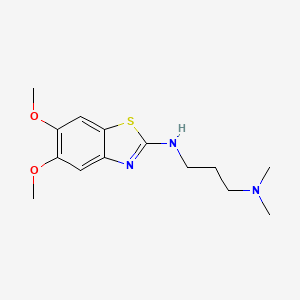

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1420034.png)

![3-[(Cyclopropylsulfonyl)amino]benzoic acid](/img/structure/B1420035.png)

![1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B1420038.png)

![4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1420040.png)

![3-chloro-N-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1420044.png)